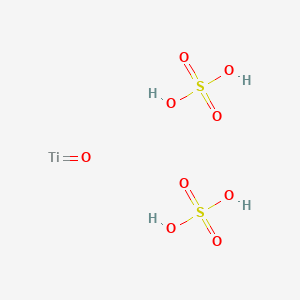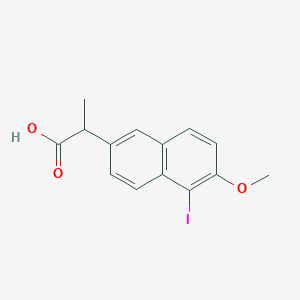
2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid, also known as 5-Iodonaproxen, is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is characterized by the presence of an iodine atom and a methoxy group attached to a naphthalene ring, which is further connected to a propanoic acid moiety. This compound is of interest due to its potential therapeutic applications and unique chemical properties.
Vorbereitungsmethoden
The synthesis of (2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-2-naphthol and 2-bromo-2-methylpropanoic acid.
Iodination: The 6-methoxy-2-naphthol undergoes iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the naphthalene ring.
Coupling Reaction: The iodinated naphthol is then coupled with 2-bromo-2-methylpropanoic acid in the presence of a base, such as potassium carbonate, to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid in high purity.
Analyse Chemischer Reaktionen
(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or hydroxyl groups, using appropriate reagents and conditions.
Esterification: The carboxylic acid moiety can undergo esterification with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: As a derivative of NSAIDs, it is investigated for its potential therapeutic applications in treating pain and inflammation.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of (2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid can be compared with other similar compounds, such as:
Naproxen: A widely used NSAID with similar anti-inflammatory and analgesic properties but without the iodine and methoxy groups.
Ibuprofen: Another common NSAID with a different chemical structure but similar therapeutic effects.
Ketoprofen: An NSAID with a similar propanoic acid moiety but different substituents on the aromatic ring.
The uniqueness of (2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid lies in the presence of the iodine and methoxy groups, which may impart distinct chemical and biological properties compared to other NSAIDs.
Eigenschaften
Molekularformel |
C14H13IO3 |
|---|---|
Molekulargewicht |
356.15 g/mol |
IUPAC-Name |
2-(5-iodo-6-methoxynaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C14H13IO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17) |
InChI-Schlüssel |
MNTGUQDQTXNYMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


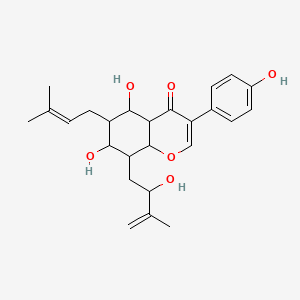
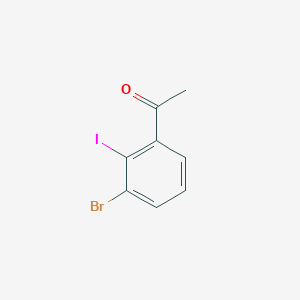
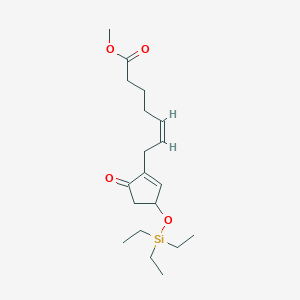
![6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12326396.png)
![2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S)-](/img/structure/B12326402.png)
![Olean-12-en-28-oic acid, 3-[(O-beta-D-glucopyranosyl-(1-->3)-O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-alpha-L-arabinopyranosyl)oxy]-, O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranosyl ester, (3beta)-](/img/structure/B12326410.png)
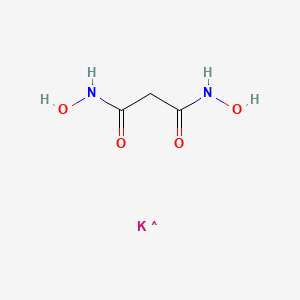
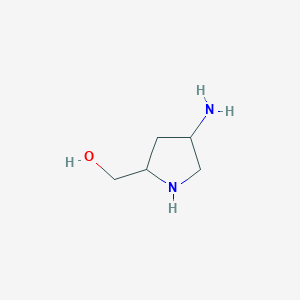

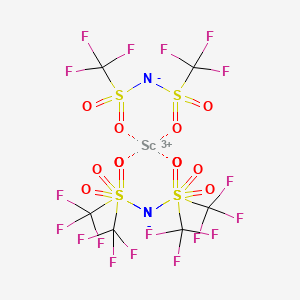
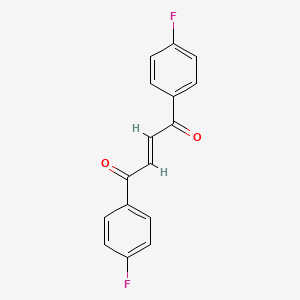

![2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B12326469.png)
